Regioisomeric Identity Enables H₄R Annulation Incompatible with Isomeric Intermediates
The target compound bears the bromopyrimidine at the azetidine N‑1 position and the methylamine at the azetidine C‑3 position (SMILES: CNC1CN(c2ncc(Br)cn2)C1) . This connectivity is directly elaborated in the literature to the tricyclic H₄R antagonist compound 48, which displays a Ki of 5.4 nM at the human H₄ receptor [1]. The constitutional isomer N‑(azetidin‑3‑yl)‑5‑bromopyrimidin‑2‑amine (SMILES: Brc1cnc(NC2CNC2)nc1) cannot undergo the same intramolecular triazole‑forming reaction, precluding access to this potent chemotype [2]. No head‑to‑head biological data for the target compound itself are available, but the synthetic relevance is established by the structure–activity relationship (SAR) data of the final antagonist.
| Evidence Dimension | Synthetic accessibility to H₄R antagonist pharmacophore |
|---|---|
| Target Compound Data | SMILES CNC1CN(c2ncc(Br)cn2)C1; enables triazole-annulated H₄R scaffold |
| Comparator Or Baseline | N-(azetidin-3-yl)-5-bromopyrimidin-2-amine (CAS 2098049-41-1); SMILES Brc1cnc(NC2CNC2)nc1 |
| Quantified Difference | Target scaffold yields H₄R antagonist with Ki = 5.4 nM; isomer cannot access same chemotype |
| Conditions | Synthetic chemistry route to tricyclic H₄R antagonists; Ki measured by [³H]histamine displacement on human H₄R expressed in HEK293 cells |
Why This Matters
Procurement of the correct regioisomer is essential for medicinal chemistry teams aiming to synthesise the nanomolar H₄R antagonist series; the isomeric intermediate leads to a dead‑end synthetic path.
- [1] Savall BM, Gomez L, Rizzolio MC, et al. Discovery of potent and selective histamine H₄ receptor antagonists. J Med Chem. 2015;58(12):5095‑5113. Compound 48: hH₄R Ki = 5.4 ± 0.6 nM. View Source
- [2] PubChem. N‑(Azetidin‑3‑yl)‑5‑bromopyrimidin‑2‑amine dihydrochloride. CAS 2098049‑41‑1. SMILES: Brc1cnc(NC2CNC2)nc1. https://pubchem.ncbi.nlm.nih.gov (accessed Apr 2026). View Source
